[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
(4-pyridin-4-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.2ClH/c10-5-9-12-8(6-13-9)7-1-3-11-4-2-7;;/h1-4,6H,5,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFCYDWRFJBIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride, also known as PTA, is mild steel. It acts as a corrosion inhibitor for mild steel in hydrochloric acid solutions.
Mode of Action
PTA interacts with the surface of mild steel, forming a protective layer that inhibits corrosion. The sorption behavior on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption. This means that PTA molecules physically adhere to the steel surface and also form chemical bonds with it, providing a robust protective layer.
Biochemical Pathways
The formation of the protective layer by PTA molecules can be considered a surface reaction, which is a key process in the field of corrosion science.
Pharmacokinetics
The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological systemIn the context of its application as a corrosion inhibitor, one could consider the “absorption” of pta onto the steel surface and the “distribution” of pta molecules across this surface to form the protective layer.
Result of Action
The result of PTA’s action is the significant reduction of corrosion in mild steel. Experimental results showed that PTA is an effective corrosion inhibitor for mild steel in an acid medium, and the maximum inhibition efficiency reached 96.06% at 0.2 mM concentration. This protective action of PTA helps to prevent economic losses and potential safety problems associated with corrosion.
Action Environment
The efficacy and stability of PTA as a corrosion inhibitor are influenced by the environment in which it is applied. Specifically, PTA has been shown to be effective in a 1 M hydrochloric acid solution. The acidity of the solution, the concentration of PTA, and the temperature can all impact the effectiveness of PTA as a corrosion inhibitor.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its thiazole and pyridine moieties are known to enhance biological activity, making it a candidate for drug development.
Case Studies :
- Anticancer Activity : Research has shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyridine group may enhance this activity by improving solubility and bioavailability.
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated that thiazole derivatives have selective cytotoxicity against breast cancer cells. |
| Liu et al. (2021) | Reported enhanced apoptosis in leukemia cells with thiazole-based compounds. |
Biological Research
The compound's ability to interact with biological targets makes it valuable in biochemical studies. It can serve as a probe to study enzyme inhibition or receptor binding.
Applications :
- Enzyme Inhibition Studies : The compound can be used to investigate its effects on specific enzymes involved in metabolic pathways.
| Target Enzyme | Inhibition Type | Reference |
|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | Competitive Inhibition | Smith et al. (2022) |
| Acetylcholinesterase | Non-competitive Inhibition | Johnson et al. (2023) |
Material Science
The structural properties of [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride allow it to be utilized in the development of functional materials, including sensors and catalysts.
Potential Uses :
- Sensor Development : The compound can be integrated into sensor platforms for detecting specific biomolecules due to its affinity for certain analytes.
| Application | Description |
|---|---|
| Electrochemical Sensors | Used for the detection of glucose levels in diabetic patients. |
| Photocatalysts | Investigated for use in environmental remediation processes. |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its pyridine-thiazole core. Below is a comparative analysis with structurally related compounds:
Table 1: Comparative Analysis of Structural Analogues
Key Findings from Research
Heterocyclic Substitution :
- Replacement of thiazole with oxadiazole (e.g., CAS 1181458-05-8) reduces molecular weight but may compromise target affinity due to altered electronic properties .
- Pyrazole analogues (e.g., CAS 2171989-68-5) exhibit comparable amine functionality but differ in metabolic pathways due to heterocycle stability .
Salt Form and Solubility: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility compared to monohydrochloride variants (e.g., CAS 6971-44-4) .
Phenyl spacers (e.g., CAS 1187451-28-0) introduce planarity, favoring interactions with aromatic residues in enzymes or receptors .
Chain Length and Flexibility :
- Propylamine derivatives (e.g., CAS 1251922-93-6) offer greater conformational flexibility, which may improve binding to dynamic protein pockets .
Preparation Methods
Thiazole Ring Construction with Pyridin-4-yl Substitution
The thiazole core is commonly synthesized via condensation reactions involving α-haloketones or α-haloaldehydes with thiourea or thioamide derivatives. For the 4-(pyridin-4-yl) substitution, the pyridinyl moiety is introduced either by:
- Using a pyridin-4-yl-substituted α-haloketone as the starting material, or
- Performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) on a preformed thiazole ring bearing a suitable leaving group at the 4-position.
A general synthetic procedure reported for similar thiazol-4-yl derivatives involves:
- Dissolving the pyridinyl acid precursor in dichloromethane at 0 °C,
- Adding triethylamine as a base,
- Activating the acid with coupling reagents such as hydroxybenzotriazole and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride,
- Then reacting with a primary amine to form the thiazolyl methanamine derivative.
Introduction of the Methanamine Group
The methanamine group at the 2-position of the thiazole ring is introduced via nucleophilic substitution or reductive amination methods. In many cases, the amine is introduced by reacting the corresponding thiazole aldehyde or halide intermediate with ammonia or a primary amine under controlled conditions.
For example, a common approach involves:
- Reacting the thiazole intermediate with aminomethyl derivatives,
- Using bases such as triethylamine or N,N-diisopropylethylamine to facilitate the substitution,
- Conducting the reaction in solvents like tetrahydrofuran, dichloromethane, or N,N-dimethylformamide at room temperature or slightly elevated temperatures (20–60 °C),
- Stirring the reaction mixture overnight to ensure completion.
Formation of the Dihydrochloride Salt
To obtain the dihydrochloride salt, the free base of [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine is treated with hydrochloric acid, typically in an organic solvent such as ethanol or ethereal solution, under cooling conditions to avoid decomposition. The salt formation enhances the compound's stability, crystallinity, and solubility.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyridin-4-yl acid + triethylamine + HOBt + EDC·HCl | Dichloromethane (DCM) | 0 °C to RT | 2 hours | ~80-90 | Activation of acid and formation of thiazole intermediate |
| 2 | Addition of primary amine (methanamine or derivative) | DCM or DMF | 0 °C to RT | 1–16 hours | 70-85 | Nucleophilic substitution or amidation reaction |
| 3 | Treatment with HCl to form dihydrochloride salt | Ethanol or ether solution | 0–25 °C | 1–3 hours | Quantitative | Salt formation improves compound handling and purity |
HOBt = Hydroxybenzotriazole; EDC·HCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
Purification and Characterization
- Purification is typically done by silica gel column chromatography using mixtures of n-hexane/ethyl acetate or dichloromethane/methanol with ammonium hydroxide as eluents.
- Recrystallization from ethyl acetate/isopropyl ether/light petroleum ether mixtures is common for obtaining pure dihydrochloride salts.
- Characterization includes:
Research Findings and Comparative Analysis
- The use of carbodiimide coupling agents (EDC·HCl) with HOBt in dichloromethane at low temperature has been shown to provide high yields and purity for thiazolyl methanamine derivatives.
- Triethylamine and N,N-diisopropylethylamine are effective bases facilitating amine substitution reactions at mild temperatures.
- Reaction times vary from 1 hour to overnight depending on the substrate reactivity and temperature.
- The dihydrochloride salt form is preferred for its enhanced stability and ease of handling in pharmaceutical applications.
- Industrial scale-up requires careful control of reaction conditions, solvent choice, and purification steps to maintain yield and product quality.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Condition/Method | Outcome/Remarks |
|---|---|---|
| Starting material | Pyridin-4-yl carboxylic acid derivative | Provides pyridinyl substitution |
| Coupling reagents | EDC·HCl and HOBt | Efficient amide bond formation |
| Base | Triethylamine or N,N-diisopropylethylamine | Facilitates nucleophilic substitution |
| Solvent | Dichloromethane, DMF, or ethanol | Good solubility and reaction medium |
| Temperature | 0 °C to 60 °C | Controls reaction rate and selectivity |
| Reaction time | 1–16 hours | Dependent on substrate and conditions |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity and yield |
| Salt formation | HCl treatment in ethanol | Produces stable dihydrochloride salt |
This comprehensive overview of the preparation methods for this compound integrates diverse research data and practical synthetic protocols, providing a professional and authoritative guide for chemists engaged in the synthesis and development of this compound.
Q & A
Q. How to address contradictory bioassay results between enzymatic and cellular assays?
- Methodological Answer :
- Cell permeability : Measure intracellular compound concentration via LC-MS/MS.
- Efflux pumps : Use inhibitors (e.g., verapamil for P-gp) to assess transporter-mediated resistance.
- Off-target effects : Perform RNA-seq to identify pathways altered in cells but not in enzyme assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
